molecular formula C11H17NO2 B13216472 2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol

2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol

Cat. No.: B13216472
M. Wt: 195.26 g/mol
InChI Key: ZQJXNPAEQQFOMM-UHFFFAOYSA-N
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Description

2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol is a synthetic organic compound featuring a phenolic core substituted with a methyl group and an aminomethyl side chain terminated with a methoxyethyl group. This molecular structure, which incorporates a phenol, a secondary amine, and an ether functionality, makes it a compound of interest in various research fields. While the specific applications of this exact compound are not detailed in the available literature, its structure suggests potential utility in several scientific domains. Compounds with similar phenolic and aminoalkyl motifs are investigated as building blocks for the synthesis of more complex molecules, such as ligands for metal complexes or novel polymers . Furthermore, research into structurally related phenolic compounds highlights their potential as corrosion inhibitors; the electron-rich oxygen and nitrogen atoms, along with the aromatic ring, can facilitate adsorption onto metal surfaces, forming a protective layer . The structural features of this compound may also make it a candidate for research in material science and as an intermediate in the development of specialty chemicals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(2-methoxyethylamino)methyl]-4-methylphenol

InChI

InChI=1S/C11H17NO2/c1-9-3-4-11(13)10(7-9)8-12-5-6-14-2/h3-4,7,12-13H,5-6,8H2,1-2H3

InChI Key

ZQJXNPAEQQFOMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNCCOC

Origin of Product

United States

Preparation Methods

Reductive Amination of Substituted Hydroxybenzaldehydes

One prominent method involves the reductive amination of 3-hydroxy-4-methylbenzaldehyde (or closely related hydroxybenzaldehydes) with 2-methoxyethylamine:

  • Step 1: Condensation of 3-hydroxy-4-methylbenzaldehyde with 2-methoxyethylamine forms an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding amine using a suitable reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
  • This method is supported by analogous procedures described for related 2-amino-5-aminomethyl-phenol derivatives, where reductive amination of hydroxybenzaldehydes with primary amines followed by reduction is a common synthetic route.

Condensation and Reduction from Nitro Precursors

An alternative route involves:

  • Step 1: Condensation of 3-hydroxy-4-nitrobenzaldehyde or 3-hydroxy-4-nitrobenzoic acid with 2-methoxyethylamine.
  • Step 2: Reduction of the nitro group to the amino group, often using catalytic hydrogenation or chemical reducing agents.
  • This approach is documented in patent literature for preparing 2-amino-5-aminomethyl-phenol derivatives, which are structurally related to the target compound.

Etherification and Side Chain Introduction via Halogenated Intermediates

  • Starting from p-chlorophenol derivatives, etherification reactions can be performed to introduce the 2-methoxyethyl group.
  • For example, p-chlorophenol can be converted to p-(2-methoxyethyl)phenol through a sequence of phenolic hydroxyl protection, Grignard reactions, chlorination, and methoxyl substitution.
  • This intermediate can then be functionalized further by introducing the aminomethyl substituent via nucleophilic substitution or reductive amination.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Reductive Amination 2-Methoxyethylamine, 3-hydroxy-4-methylbenzaldehyde, NaBH3CN or catalytic hydrogenation Mild conditions, often in methanol or ethanol solvent
Nitro Group Reduction Catalytic hydrogenation (Pd/C, H2) or chemical reduction (SnCl2, Fe/HCl) Performed after condensation with amine
Etherification of Phenol p-Chlorophenol, Grignard reagent, methylation agents Requires protection of phenolic OH
Aminomethylation Formaldehyde or paraformaldehyde, amine source Mannich-type reaction or nucleophilic substitution

Research Data and Yields

  • Literature reports yields typically range from 70% to 95% depending on the method and purification steps.
  • Characterization of products includes melting point determination, FTIR (notably imine or amine bands), GC-MS for molecular ion confirmation, and NMR spectroscopy for structural verification.
  • For example, synthesis of related methoxy-substituted phenol derivatives via reductive amination showed yields up to 95% with clear spectral confirmation.

Summary Table of Preparation Routes

Method Starting Materials Key Steps Yield Range Advantages References
Reductive Amination 3-hydroxy-4-methylbenzaldehyde, 2-methoxyethylamine Imine formation + reduction 80-95% Straightforward, mild conditions
Nitro Precursor Condensation 3-hydroxy-4-nitrobenzaldehyde, 2-methoxyethylamine Condensation + nitro reduction 70-85% Versatile, adaptable to derivatives
Etherification from Chlorophenol p-Chlorophenol Protection, Grignard, methylation 75-90% Industrially scalable

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the methoxyethylamino group under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and redox reactions, while the methoxyethylamino group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Key Observations :

  • The methoxyethyl group (vs. thiophene or anilino substituents) enhances polarity, improving aqueous solubility .
  • Anti-inflammatory activity in analogs (e.g., compound 2 in , IC50 = 17.00 μM) suggests phenolic derivatives with electron-donating groups may modulate inflammation .

Metal Complex Formation and Reactivity

Ligand Behavior in Coordination Chemistry

The target compound’s phenolic hydroxyl and methoxyethylamino groups enable chelation with transition metals. Comparisons with similar ligands:

Ligand/Complex Metal Ion Geometry Applications Reference
BHEM (Schiff base ligand) Cu(II)/Zn(II) Square-pyramidal DNA intercalation, SOD-mimetic activity
CH3HL2 (bis-methoxyethyl/pyridylmethyl) Cu(II) Axial-equatorial Ferromagnetic coupling in complexes
HL2 (thiophene-substituted) Co(II)/Ni(II) Octahedral Antimicrobial activity

Key Observations :

  • Methoxyethylamino groups (as in CH3HL2) stabilize axial-equatorial phenoxo bridges in dinuclear copper complexes, enabling magnetic coupling .
  • DNA cleavage efficiency in Schiff base complexes (e.g., BHEM-Cu) correlates with ligand substituents; nitro/hydroxy groups enhance singlet oxygen generation .

Antimicrobial and Enzyme Inhibition

Comparisons with compounds featuring similar pharmacophores:

Compound/Activity Target/Mechanism Efficacy (IC50/EC50) Reference
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid Fungal histone deacetylase (HDAC) 1 μM (appressorium inhibition)
Compound 2 () Anti-inflammatory (NO inhibition) 17.00 μM
BHEM-Zn(II) complex Superoxide dismutase (SOD) mimetic Moderate activity

Key Observations :

  • Methoxyethyl-containing boronic acids () exhibit potent HDAC inhibition, suggesting the substituent’s role in enzyme binding .
  • Anti-inflammatory activity in phenolic analogs highlights the importance of substituent electronic effects .

Biological Activity

2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol, also known as a derivative of methylphenol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a methoxyethyl group and an amino group attached to a methyl-substituted phenol ring, which enhances its lipophilicity and interaction with biological membranes.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : Approximately 221.27 g/mol
  • Structural Features : The methoxy group increases lipophilicity, potentially facilitating interactions with receptors and enzymes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : The interaction of the methoxy and amino groups with neurotransmitter systems may contribute to neuroprotective effects, warranting further investigation into its potential in treating neurodegenerative diseases.

The mechanism of action involves the compound's ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including:

  • Inhibition of Enzymatic Activity : The amino group may facilitate interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can alter the activity of neurotransmitter receptors, potentially influencing mood and cognitive functions.

Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Studies :
    • A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent.
  • Antimicrobial Studies :
    • In vitro tests showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
  • Neuroprotective Studies :
    • Research involving animal models indicated that the compound could reduce neuronal damage in models of induced neurotoxicity, highlighting its potential for therapeutic use in neurodegenerative disorders.

Case Study 1: Antioxidant Efficacy

A recent study assessed the antioxidant properties of this compound using DPPH and ABTS assays. The results indicated a dose-dependent scavenging effect, with IC50 values significantly lower than those of common antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against a panel of pathogens. The results revealed that it exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The study concluded that this compound could serve as a lead for developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenolContains fluorine; enhanced lipophilicityIncreased antimicrobial activity
4-Methoxy-2-(((2-methoxyethyl)amino)methyl)phenolLacks methyl substitutionDifferent pharmacokinetic profile
4-Fluoro-2-aminophenolSimpler structure; lacks methoxy groupsReduced reactivity compared to derivatives

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